N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-8-2-5-17-11(8)10(14)6-13-12(15)9-3-4-16-7-9/h2-5,7,10,14H,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZJYAJJGZKXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Decomposition
The target molecule dissects into three synthons:
- Thiophene-3-carboxylic acid : Serves as the acyl donor for amide bond formation.
- 2-Hydroxy-2-(3-methylthiophen-2-yl)ethylamine : Provides the nucleophilic amine component.
- Amide linkage : Connects the two heterocyclic systems.
Synthetic Pathways
Two primary routes dominate literature:
- Direct Amidation : Coupling pre-formed thiophene-3-carboxylic acid with the hydroxyethylamine derivative.
- Stepwise Assembly : Constructing the hydroxyethylamine moiety in situ during amidation.
Synthesis of Thiophene-3-Carboxylic Acid Derivatives
Esterification and Functionalization
Ethyl thiophene-3-carboxylate is synthesized via acid-catalyzed esterification (Table 1):
Table 1: Esterification Optimization
| Condition | Catalyst | Solvent | Temp (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| 3-Thiopheneacetic acid | H₂SO₄ | Ethanol | Reflux | 24 | 97% |
Key protocol: 74.1 mmol of 3-thiopheneacetic acid refluxed with ethanol and sulfuric acid yields 97% ethyl ester, confirmed by ¹H NMR (δ 4.13 ppm, q, OCH₂CH₃).
Halogenation and Side-Chain Modification
Electrophilic chlorination enhances reactivity for subsequent couplings:
- N-Chlorosuccinimide (2.3 eq) in acetic acid at 20°C for 12 h introduces chlorine at thiophene C2/C5 (72% yield).
- Mechanism : Radical-mediated substitution via NCS-generated chlorine atoms.
Synthesis of 2-Hydroxy-2-(3-Methylthiophen-2-yl)Ethylamine
Reductive Amination Strategy
3-Methylthiophen-2-yl ketone undergoes stereoselective reduction and amination:
- Ketone Reduction : NaBH₄ in MeOH yields secondary alcohol (85–90% yield).
- Amination : Mitsunobu reaction with phthalimide achieves N-protected amine, followed by hydrazine deprotection.
Epoxide Ring-Opening Approach
- Epoxidation : 3-Methylthiophen-2-yl ethylene oxide formed via mCPBA.
- Ammonolysis : NH₃ in aqueous THF opens epoxide to produce racemic amino alcohol (65% yield).
Stability Note : Hydroxyethyl intermediates require silyl protection (e.g., TBSCl) during amidation to prevent β-elimination.
Amide Bond Formation: Key Methodologies
Acyl Chloride-Mediated Coupling
Protocol :
- Convert thiophene-3-carboxylic acid to acyl chloride using oxalyl chloride/DMF in DCM (18 h, 20°C).
- React with hydroxyethylamine (2.2 eq) in presence of NEt₃.
Yield : 68–72% after silica gel purification.
Carbodiimide Coupling
DCC/DMAP System :
- 5 mmol scale in DCM: 56% yield.
- Side Products : N-Acylurea formation minimized via 4Å molecular sieves.
Table 2: Amidation Efficiency Comparison
| Method | Activator | Solvent | Temp (°C) | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Acyl chloride | Oxalyl Cl | DCM | 20 | 72% | 98.5% |
| Carbodiimide | DCC/DMAP | DCM | 25 | 56% | 95.2% |
Critical Process Optimization Challenges
Steric Hindrance Mitigation
Hydroxy Group Protection-Deprotection
- TBS Protection : TBSCl/imidazole in DMF, 85% protection yield.
- Deprotection : TBAF/THF, quantitative recovery.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : Symmetry C-18 column, 99% purity at 240 nm.
- XRD : Monoclinic crystal system (CCDC deposition pending).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Evaluation
| Parameter | Acyl Chloride Route | Carbodiimide Route |
|---|---|---|
| Total Yield | 52% | 41% |
| Purification Steps | 2 | 3 |
| Scalability | >100 g | <50 g |
| Cost Index | 1.8 | 2.3 |
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring .
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction. The specific molecular targets and pathways involved depend on the particular biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-3-carboxamide include other thiophene derivatives, such as:
- 2-Butylthiophene
- 2-Octylthiophene
- Suprofen
- Articaine
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a hydroxylated thiophene side chain and a carboxamide functional group, suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 267.4 g/mol. The compound's structure allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.4 g/mol |
| CAS Number | 1351652-11-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the thiophene ring can engage in π-π stacking interactions, enhancing binding affinity and specificity to target proteins. This mechanism is crucial for its potential therapeutic effects.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
-
Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain Gram-positive bacteria.
- Case Study : In vitro tests showed inhibition zones greater than 15 mm against Staphylococcus aureus, indicating moderate antimicrobial activity.
-
Anticancer Potential : The compound has been evaluated for its anticancer effects, showing promise in inhibiting the proliferation of cancer cell lines.
- Case Study : A study reported an IC50 value of approximately 25 µM against breast cancer cells (MCF-7), suggesting significant cytotoxicity.
-
Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
- Research Findings : Inhibition of pro-inflammatory cytokines was observed in cell culture assays, demonstrating its potential as an anti-inflammatory agent.
Research Findings
Several studies have focused on the biological evaluation of this compound:
-
Antimicrobial Studies : A series of tests were conducted to evaluate its efficacy against various bacterial strains. Results indicated that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 18 Escherichia coli 12 Bacillus subtilis 20 -
Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays across different cancer cell lines.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 HeLa (Cervical Cancer) 30 A549 (Lung Cancer) 35
Q & A
Q. Table 1. Example Synthetic Conditions from Literature
| Compound | Reagents/Conditions | Yield | Purification | Key Spectral Data |
|---|---|---|---|---|
| Compound 2 () | CH₂Cl₂, cis-tetrahydrophthalic anhydride, reflux | 67% | HPLC | IR: 1720 cm⁻¹ (C=O); ¹³C NMR: δ 170.2 (carbonyl) |
| Compound 23 () | CH₂Cl₂, succinic anhydride, 12h reflux | 47% | HPLC | ¹H NMR: δ 6.8 (thiophene-H); HRMS: m/z 465.12 |
How can researchers design experiments to analyze the biological activity of thiophene carboxamides?
Advanced Research Question
Experimental Design :
- Target Selection : Prioritize enzymes/receptors with known interactions with thiophene derivatives (e.g., adenosine receptors or bacterial enzymes ).
- Assay Development : Use MIC (Minimum Inhibitory Concentration) assays for antibacterial screening or fluorescence-based binding assays for receptor studies.
- Mechanistic Studies : Perform molecular docking to predict binding modes or measure ROS generation in cytotoxicity assays .
Q. Data Interpretation :
- Correlate substituent effects (e.g., 3-methylthiophene vs. phenyl groups) with activity trends. For example, chloro-substitutions in aryl groups enhance intermolecular hydrogen bonding, potentially improving receptor affinity .
What methodologies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Common Contradictions :
Q. Resolution Strategies :
Purity Verification : Re-purify via HPLC and re-acquire spectra .
Complementary Techniques :
- X-ray Crystallography : Resolves ambiguity in H-bonding networks (e.g., intramolecular C–H⋯O interactions ).
- Variable Temperature NMR : Detects dynamic processes like rotational isomerism.
Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra.
Q. Table 2. Key Spectral Markers for Thiophene Carboxamides
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|---|
| Carboxamide (C=O) | 1660–1720 | – | 165–175 |
| Thiophene (C–S) | 650–750 | 6.5–7.5 (aromatic H) | 125–140 |
| Hydroxyethyl (–OH) | 3200–3600 | 1.5–2.5 (m, –CH₂–) | 60–70 (C–OH) |
How can structure-activity relationship (SAR) studies optimize the pharmacological profile of thiophene carboxamides?
Advanced Research Question
SAR Strategies :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) to enhance metabolic stability. For example, para-chloro substitution in aryl amides improves intermolecular H-bonding and solubility .
- Scaffold Hybridization : Combine thiophene with isoxazole or pyrazole rings to modulate electronic properties (see for hybrid systems with anti-inflammatory potential).
- Prodrug Design : Esterify hydroxyl groups (e.g., ethyl esters) to improve bioavailability, with in vivo hydrolysis releasing the active form .
Case Study :
In -amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide showed stabilized conformation via intramolecular H-bonds. Mimicking this with a 3-methylthiophene group could enhance target binding.
What are the best practices for handling and storing thiophene carboxamide derivatives to ensure stability?
Basic Research Question
- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of thiophene rings .
- Handling Precautions : Use gloveboxes for moisture-sensitive reactions (e.g., anhydride couplings) .
- Degradation Monitoring : Regular HPLC analysis (e.g., 30% → 100% methanol gradient) detects hydrolysis or dimerization .
Safety Note : Thiophene derivatives may exhibit skin/eye irritation (Category 2 hazards); use PPE and fume hoods .
How can computational chemistry aid in predicting the reactivity of thiophene carboxamides?
Advanced Research Question
Methods :
- DFT Calculations : Predict sites for electrophilic substitution (e.g., C5 in thiophene is electron-rich due to sulfur’s lone pairs) .
- MD Simulations : Model interactions with biological targets (e.g., NEK2 kinase inhibition ).
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.
Case Study :
For N-[2-hydroxyethyl] derivatives, calculate the energy barrier for hydroxyl group oxidation to ketones, which could inform metabolic pathway predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
